molecular formula C18H23FN4O2 B12185439 1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12185439
M. Wt: 346.4 g/mol
InChI Key: MHDPHCNKFYLCGG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a useful research compound. Its molecular formula is C18H23FN4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C18H23FN4O2
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1158507-26-6

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antiviral , anti-inflammatory , and anticancer properties.

Anti-inflammatory Activity

The compound's anti-inflammatory effects could be linked to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures and animal models. The inhibition of COX-1 and COX-2 pathways is critical for developing anti-inflammatory drugs.

Anticancer Activity

Recent investigations into structurally similar triazine derivatives have shown promising results against various cancer cell lines. For instance, compounds within this class have demonstrated cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Triazole Derivatives :
    • A series of triazole derivatives were synthesized and screened for anticancer activity.
    • Notably, compound 47f exhibited an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating significant anticancer potential .
  • Anti-inflammatory Screening :
    • A novel class of pyrimidine derivatives was evaluated for COX inhibition.
    • Two derivatives showed substantial inhibition in both in vitro and in vivo models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Target Cell Line
Compound 47fAnticancer6.2HCT-116
Compound 69cAnticancerNot specifiedMCF-7
Compound XAnti-inflammatoryNot specifiedCOX inhibition

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. Preliminary studies suggest that 1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may also possess similar activities. In vitro tests have shown potential inhibition of COX enzymes which are crucial in the inflammatory response .

Anticancer Potential

Given the structural similarities to known anticancer agents, this compound is being investigated for its ability to inhibit tumor growth. Studies involving structure-activity relationship (SAR) analysis suggest modifications to the existing structure could enhance its efficacy against various cancer cell lines .

Neuroprotective Effects

Emerging research indicates that certain pyrimidine derivatives can exhibit neuroprotective effects. The unique substituents on this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

A comprehensive analysis of various studies reveals promising applications for this compound:

StudyFocusFindings
Tageldin et al. (2020)Anti-inflammatory effectsDemonstrated significant COX-1/COX-2 inhibition in vitro .
Recent SAR studiesAnticancer activityIdentified key modifications leading to enhanced cytotoxicity against cancer cells .
Neuroprotection researchNeuroprotective effectsFound that derivatives showed reduced neuronal death under oxidative stress conditions .

Properties

Molecular Formula

C18H23FN4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H23FN4O2/c1-13-14(2)20-18-22(16-7-5-15(19)6-8-16)11-21(9-4-10-25-3)12-23(18)17(13)24/h5-8H,4,9-12H2,1-3H3

InChI Key

MHDPHCNKFYLCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=CC=C(C=C3)F)C

Origin of Product

United States

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